

c-Fms-IN-13: A Technical Guide to its Anti-Inflammatory Potential

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Compound of Interest

Compound Name: *c-Fms-IN-13*

Cat. No.: B8724323

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Disclaimer: Information regarding the specific experimental protocols and in-depth quantitative data for **c-Fms-IN-13** is limited in publicly available scientific literature. Therefore, this guide synthesizes the available information on **c-Fms-IN-13** with broader knowledge of c-Fms (CSF-1R) signaling and data from other well-characterized c-Fms inhibitors to provide a comprehensive technical overview of its potential anti-inflammatory properties.

Introduction: Targeting the c-Fms Kinase in Inflammation

The colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of macrophages and their progenitors.^{[1][2]} Upon binding its ligands, CSF-1 (colony-stimulating factor 1) or IL-34, c-Fms dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that drive macrophage-mediated physiological and pathological processes, including inflammation.^{[2][3]} Dysregulation of the CSF-1/c-Fms signaling axis is implicated in a variety of inflammatory diseases, making it an attractive therapeutic target.

c-Fms-IN-13 is a potent inhibitor of c-Fms kinase, demonstrating significant potential as an anti-inflammatory agent.^[4] This technical guide provides an in-depth overview of the core aspects of **c-Fms-IN-13**, including its mechanism of action, potential anti-inflammatory effects, and the experimental methodologies used to characterize such compounds.

c-Fms-IN-13: Core Properties and Mechanism of Action

c-Fms-IN-13 is a small molecule inhibitor that targets the kinase activity of c-Fms. Its primary mechanism of action is the inhibition of the autophosphorylation of the c-Fms receptor, thereby blocking downstream signaling pathways.

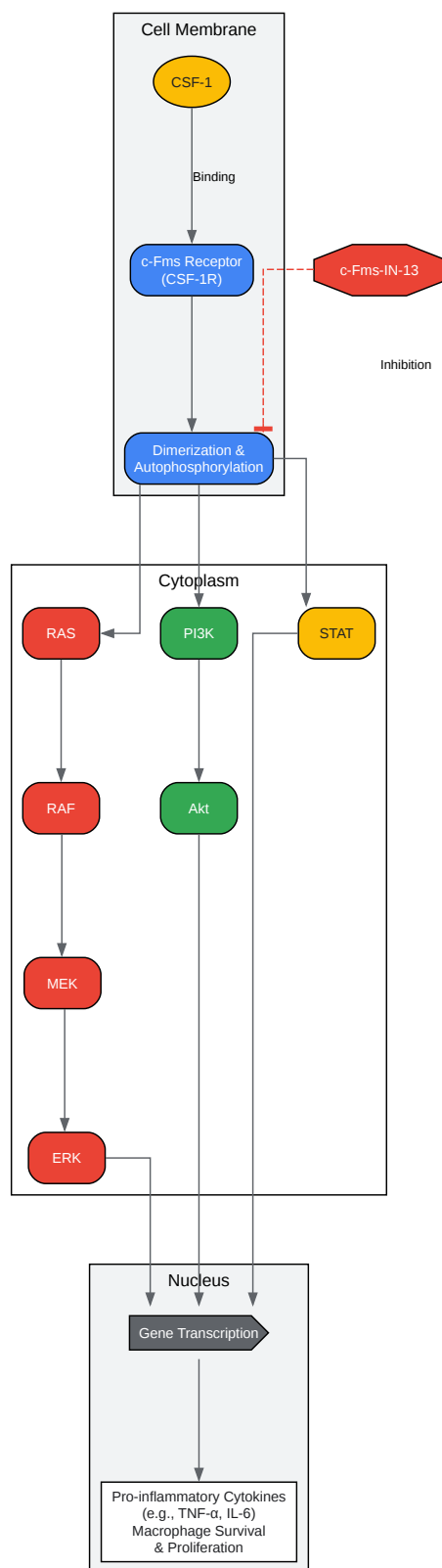
Quantitative Data

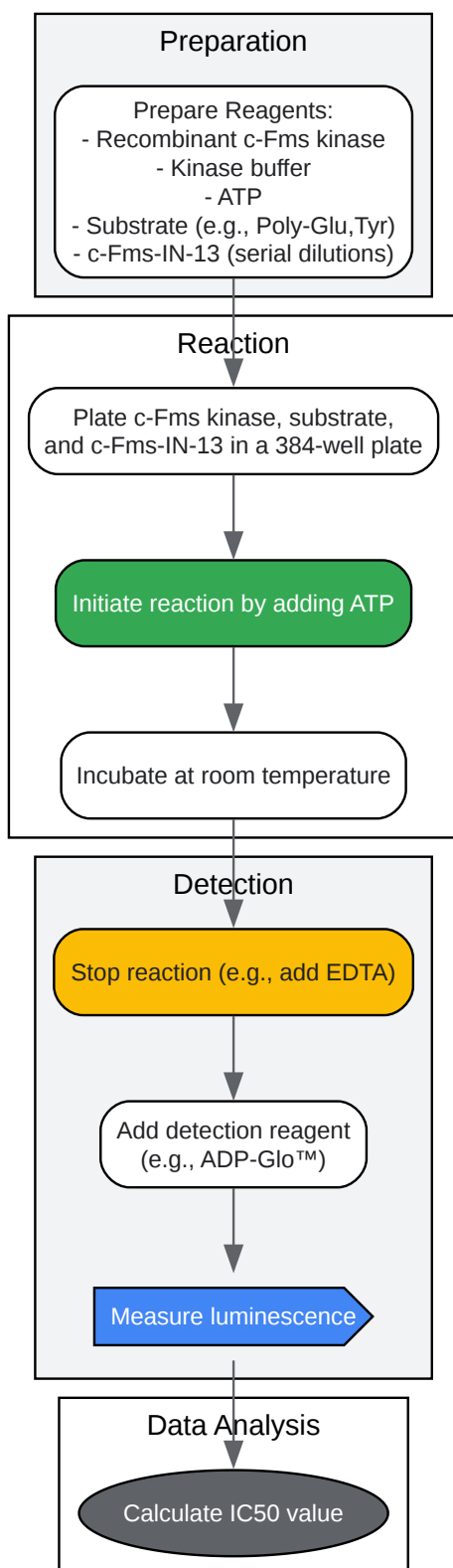
The available quantitative data for **c-Fms-IN-13** is summarized below. For context, data for other representative c-Fms inhibitors are also included.

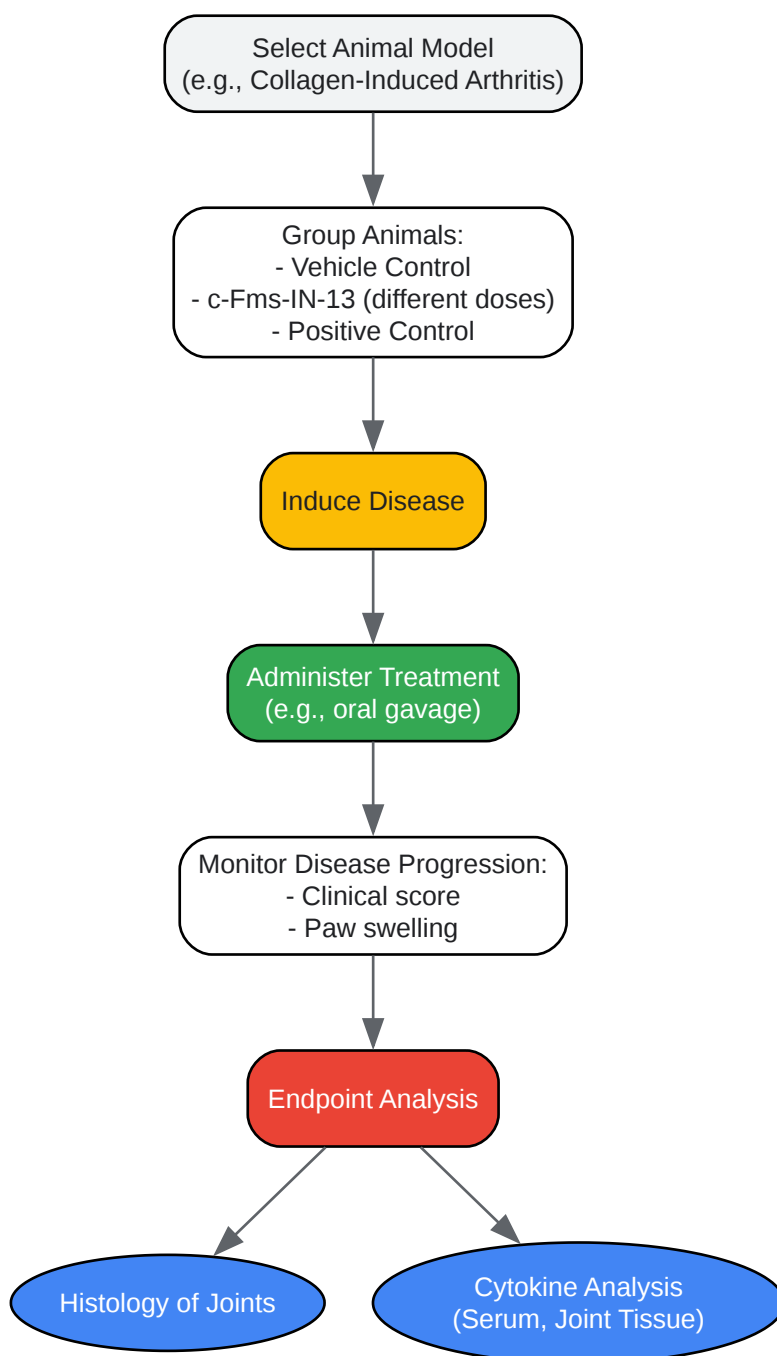
Compound	Target	IC50 (nM)	Cell-Based Assay Inhibition	Reference
c-Fms-IN-13	FMS Kinase	17	Not specified	[4]
GW2580	c-Fms Kinase	60	700 nM (M-NFS-60 cells)	[5][6]
Pexidartinib (PLX3397)	CSF1R, KIT, FLT3	Not specified	Suppresses CSF-1-dependent cell lines	[7]

Signaling Pathway Inhibition

Inhibition of c-Fms by compounds like **c-Fms-IN-13** is expected to disrupt key signaling pathways that mediate inflammatory responses in macrophages. The binding of CSF-1 to the c-Fms receptor typically activates several downstream cascades, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways. These pathways culminate in the expression of pro-inflammatory cytokines and chemokines, as well as promoting macrophage survival and proliferation.







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